Tert-butyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate
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Overview
Description
Tert-butyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom in the naphthyridine ring system The naphthyridine ring system is a fused bicyclic structure consisting of two pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate typically involves multistep synthetic routes One common method involves the cyclization of appropriate precursors under acidic or basic conditions For instance, the reaction of a suitable amine with a diketone or diester can lead to the formation of the naphthyridine ring system
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize readily available starting materials and optimized reaction conditions to ensure high yields and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-2-carboxylic acids, while reduction can produce tetrahydronaphthyridine derivatives.
Scientific Research Applications
Tert-butyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: A parent compound with a similar ring structure but lacking the tert-butyl group.
Tetrahydronaphthyridine: A reduced form of naphthyridine with similar chemical properties.
Naphthyridine-2-carboxylate: A derivative with a carboxylate group at the 2-position.
Uniqueness
Tert-butyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate is unique due to the presence of the tert-butyl group, which enhances its lipophilicity and stability. This modification can improve the compound’s pharmacokinetic properties, making it a more attractive candidate for drug development.
Properties
IUPAC Name |
tert-butyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)11-5-4-9-8-14-7-6-10(9)15-11/h6-8,11,15H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRPCTGOZUCMFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC2=C(N1)C=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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